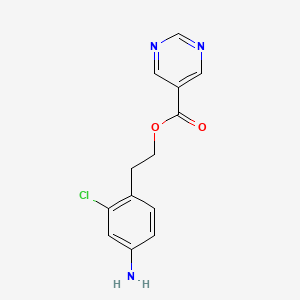

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate

Description

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:

- C2 substitution: A chloro (-Cl) group, contributing to electronic effects and steric interactions.

- C5 substitution: A phenethyl ester (-OCOOCH₂CH₂C₆H₅), which modulates lipophilicity and metabolic stability compared to smaller esters (e.g., methyl or ethyl).

Its synthesis likely involves cyclocondensation or chemoselective displacement reactions, similar to related derivatives .

Properties

Molecular Formula |

C13H12ClN3O2 |

|---|---|

Molecular Weight |

277.70 g/mol |

IUPAC Name |

2-(4-amino-2-chlorophenyl)ethyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H12ClN3O2/c14-12-5-11(15)2-1-9(12)3-4-19-13(18)10-6-16-8-17-7-10/h1-2,5-8H,3-4,15H2 |

InChI Key |

OSSNUSBCKSGESD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)CCOC(=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring. Subsequent functionalization steps introduce the amino and phenethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The phenethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

*Note: Activities inferred from structural analogs in .

Key Observations:

Aldehyde group (CAS 1393547-54-0): Introduces electrophilic reactivity, enabling conjugation with amines or thiols in drug design .

Biological Activity: Ethyl-4-methyl-2-phenyl derivatives () show strong antibacterial activity, suggesting that aryl/alkyl groups at C2/C4 enhance target binding . Anti-inflammatory activity in pyrimidine-5-carboxylates correlates with electron-withdrawing groups (e.g., Cl at C2) and hydrogen-bond donors (NH₂ at C4) .

Synthetic Accessibility: Chemoselective displacement at C2 (e.g., replacing methylsulfinyl groups with amines) achieves high yields (70–92%) in analogs, though selectivity depends on nucleophile type .

Crystallography and Solubility: Chloro and amino groups facilitate hydrogen-bonded networks (e.g., N–H···O/N interactions), influencing crystal packing and solubility . Phenethyl esters may reduce aqueous solubility compared to methyl/ethyl analogs, necessitating formulation optimization for drug delivery .

Biological Activity

4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various targets, supported by research findings and case studies.

This compound features a pyrimidine ring substituted with an amino group and a chlorophenethyl moiety. The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitutions, to create the desired structure.

Synthetic Route Example

- Starting Materials : Appropriate precursors for the pyrimidine core.

- Cyclization : Conducted under controlled conditions to form the pyrimidine structure.

- Substitution Reactions : Nucleophilic substitutions introduce functional groups such as amino and chloro.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its inhibitory effects on specific enzymes and cellular pathways.

The compound acts by interacting with molecular targets such as enzymes and receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling, impacting cell proliferation and survival .

In Vitro Studies and Case Studies

Several studies have highlighted the compound's efficacy against different biological targets:

- Antimalarial Activity : Research indicates that derivatives of pyrimidine compounds exhibit potent inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), with IC50 values ranging from 1.3 to 243 nM . This suggests that similar structural analogs could be explored for their antimalarial properties.

- Cancer Research : In vitro assays demonstrate that this compound can induce cytotoxic effects in various cancer cell lines. For example, studies have shown that certain derivatives exhibit significant growth inhibition in leukemia cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can lead to improved potency and selectivity.

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased binding affinity to targets |

| Alteration of substituents on the pyrimidine ring | Enhanced enzyme inhibition profiles |

Comparative Analysis

The biological profile of this compound can be compared with similar compounds:

| Compound Name | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| Compound A | PfDHFR | 1.3 | Highly potent against wild-type strains |

| Compound B | NAPE-PLD | 4441 | Less effective but structurally similar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.